5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Chloro-3-methoxy-pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methoxy-pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPEVXBEZKGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Introduction

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative. Compounds of this class are of significant interest to researchers in the pharmaceutical and agrochemical industries due to their potential as versatile building blocks in the synthesis of biologically active molecules.[1][2] The precise arrangement of the chloro, methoxy, and carboxylic acid functionalities on the pyridine ring dictates the molecule's physicochemical properties and its utility in further chemical transformations. Therefore, unambiguous confirmation of its structure is a critical step following its synthesis.

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data will be emphasized throughout.

A Plausible Synthetic Context

While various synthetic routes to substituted pyridines exist, a common strategy involves the modification of a pre-existing pyridine ring.[3][4] For the purpose of this guide, we will consider a plausible synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid starting from a suitable precursor, such as a dichloropyridine derivative. The final step in such a synthesis would likely be the hydrolysis of a corresponding ester or nitrile to yield the carboxylic acid.[5][6] Understanding the synthetic route can provide valuable clues about the expected structure and potential impurities.

The Structure Elucidation Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple independent analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: A typical workflow for the structure elucidation of an organic molecule.

Mass Spectrometry: Determining the Molecular Formula and Halogen Presence

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[7] For halogenated compounds, it also provides a distinct isotopic signature.[8][9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the analyte (typically < 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Given the acidic nature of the carboxylic acid, negative ion mode (ESI-) is often preferred, though positive ion mode (ESI+) may also yield the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Data Interpretation and Expected Results

The molecular formula of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is C₇H₆ClNO₃. The expected monoisotopic mass is 187.0010 u.

A key feature in the mass spectrum will be the isotopic pattern of the chlorine atom.[8][9] Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

| Ion | Expected m/z (Monoisotopic) | Isotopic Peak (M+2) | Relative Intensity Ratio |

| [M-H]⁻ | 185.9931 | 187.9902 | ~3:1 |

| [M+H]⁺ | 188.0088 | 190.0059 | ~3:1 |

The presence of this isotopic pattern is a strong indicator of a chlorine-containing compound. High-resolution mass spectrometry will provide an accurate mass measurement that can be used to confirm the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.[11][12][13]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

¹H NMR: Predicted Spectrum and Interpretation

The structure of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid has three distinct proton environments: two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly variable, often appearing as a broad singlet between 10-13 ppm.[14] Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

-

Aromatic Protons (Pyridine Ring): The pyridine ring has two protons at positions 4 and 6. The electron-withdrawing nature of the nitrogen atom and the substituents will deshield these protons, causing them to resonate downfield. We can predict their approximate chemical shifts and coupling patterns. The proton at C6 will likely be a doublet, coupled to the proton at C4. The proton at C4 will also be a doublet, coupled to the proton at C6. The coupling constant (J-value) for this meta-coupling is expected to be small (around 2-3 Hz).

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | broad singlet | 1H |

| H-6 | ~8.5 | doublet | 1H |

| H-4 | ~7.8 | doublet | 1H |

| -OCH₃ | ~3.9 | singlet | 3H |

¹³C NMR: Predicted Spectrum and Interpretation

The molecule has seven unique carbon atoms. Their chemical shifts can be predicted based on the effects of the substituents.

-

Carboxylic Carbon (-COOH): This carbon is highly deshielded and will appear in the range of 165-185 ppm.[14]

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons attached to electronegative atoms (Cl, O, N) will be significantly downfield.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around 50-60 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (-COOH) | ~165 |

| C-5 (-Cl) | ~148 |

| C-3 (-OCH₃) | ~155 |

| C-6 | ~140 |

| C-4 | ~115 |

| Pyridine C bearing COOH | ~150 |

| -OCH₃ | ~55 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[15][16][17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Data Interpretation and Expected Results

The IR spectrum of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid will show several characteristic absorption bands.

-

-OH Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[14] This is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[14] Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.

-

C=C and C=N Stretches (Pyridine Ring): A series of medium to strong absorptions in the 1400-1600 cm⁻¹ region.[15]

-

C-O Stretch (Methoxy and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.[18]

Caption: Correlation of the chemical structure with its key expected spectroscopic features.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is achieved through the systematic and integrated analysis of data from mass spectrometry, NMR spectroscopy, and IR spectroscopy.

-

Mass spectrometry confirms the elemental composition and the presence of a single chlorine atom through its characteristic isotopic pattern.

-

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern on the pyridine ring and the presence of the methoxy and carboxylic acid groups.

-

FTIR spectroscopy offers rapid confirmation of the key functional groups.

The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure, fulfilling the principles of a self-validating analytical system. This comprehensive approach is essential for ensuring the quality and integrity of chemical entities used in research and development.

References

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

- Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.

-

ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(9), 1238-1241. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Molecules. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(12), 4757. Retrieved from [Link]

-

Applied Science and Biotechnology Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

YouTube. (2023). STRUCTURE AND REACTIONS OF PYRIDINE - ORGANIC CHEMISTRY FOR CHEMICAL ENGINEERS - ESEC LECTURE SERIES. Retrieved from [Link]

-

Frontiers in Earth Science. (2023). Unraveling methane adsorption mechanisms in tectonically deformed coal: coupling roles of fissure width, deformation degree, and molecular structure. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-chloro-2-fluoro-pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. baranlab.org [baranlab.org]

- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. youtube.com [youtube.com]

- 11. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR [m.chemicalbook.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 17. Frontiers | Unraveling methane adsorption mechanisms in tectonically deformed coal: coupling roles of fissure width, deformation degree, and molecular structure [frontiersin.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Signature of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid: A Predictive and Interpretive Guide

Abstract

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a detailed predictive analysis of its spectral data (NMR, IR, and MS). In the absence of published experimental spectra for this specific compound, this paper establishes a robust interpretative framework based on established spectroscopic principles and data from structurally analogous compounds. This allows for the confident identification and characterization of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in a research setting.

Introduction and Molecular Structure

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a chloro, a methoxy, and a carboxylic acid group. These functional groups are expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic behavior. The strategic placement of these substituents makes it an interesting candidate for further chemical modifications and biological screening.

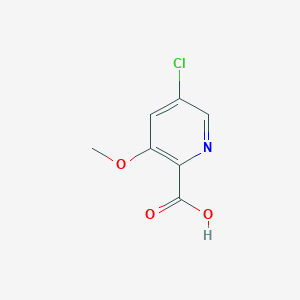

To facilitate the discussion of its spectral data, the molecular structure and numbering convention are presented below.

Figure 1: Molecular Structure of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid are discussed below. The predictions are based on the analysis of similar structures and the known effects of the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals: two aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, and the electron-donating effect of the methoxy group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| COOH | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. |

| H-6 | 8.3 - 8.5 | Doublet | 1H | This proton is ortho to the pyridine nitrogen and is expected to be significantly deshielded. It will likely appear as a doublet due to coupling with H-4. |

| H-4 | 7.6 - 7.8 | Doublet | 1H | This proton is meta to the nitrogen and will be less deshielded than H-6. It will appear as a doublet due to coupling with H-6. |

| OCH₃ | 3.9 - 4.1 | Singlet | 3H | The protons of the methoxy group will appear as a sharp singlet in this region. |

Expert Insight: The predicted chemical shifts are based on data from related compounds such as 5-chloro-3-methyl-pyridine-2-carboxylic acid, where the aromatic protons appear at 8.41 and 7.73 ppm.[1] The replacement of the methyl group with a more electron-donating methoxy group is expected to cause a slight upfield shift for the ring protons, though the overall pattern should remain similar.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct carbon signals are expected.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O | 165 - 170 | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| C-3 | 155 - 160 | This carbon is attached to the electron-donating methoxy group, leading to a significant downfield shift. |

| C-2 | 148 - 152 | Attached to the carboxylic acid group and adjacent to the nitrogen, this carbon will be deshielded. |

| C-6 | 145 - 148 | This carbon is adjacent to the nitrogen and will be deshielded. |

| C-5 | 130 - 135 | The carbon bearing the chlorine atom will be deshielded. |

| C-4 | 120 - 125 | This carbon is expected to be the most upfield of the aromatic carbons. |

| OCH₃ | 55 - 60 | The carbon of the methoxy group typically appears in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium | Sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp |

| C=C, C=N (Aromatic Ring) | 1550 - 1600 | Medium-Strong | Multiple Bands |

| C-O (Methoxy & Carboxylic Acid) | 1200 - 1300 | Strong | Sharp |

| C-Cl | 700 - 800 | Medium | Sharp |

Causality Behind Experimental Choices: The broadness of the O-H stretch in carboxylic acids is a result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[2][3] This is a key diagnostic feature for identifying carboxylic acids via IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Molecular Ion Peak (M⁺): For 5-Chloro-3-methoxy-pyridine-2-carboxylic acid (C₇H₆ClNO₃), the molecular weight is approximately 187.58 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show two molecular ion peaks:

-

M⁺: m/z = 187 (corresponding to the ³⁵Cl isotope)

-

M+2: m/z = 189 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the M⁺ peak.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z 170/172.

-

Loss of COOH (M-45): Decarboxylation is another characteristic fragmentation, resulting in a peak at m/z 142/144.

-

Loss of OCH₃ (M-31): Cleavage of the methoxy group would give a fragment at m/z 156/158.

Figure 2: Predicted Mass Spectrometry Fragmentation of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. The provided spectral fingerprints will aid in the confirmation of its synthesis and purity, and will support its further investigation in various scientific disciplines. The logical framework presented here, grounded in established spectroscopic principles, ensures a high degree of confidence in the predicted data.

References

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery

Molecular Profile and Predicted Physicochemical Properties

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative with a molecular formula of C₇H₆ClNO₃ and a molar mass of 187.58 g/mol . Its structure, featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a chlorine atom, dictates its solubility behavior.

Based on the analysis of structurally similar compounds, we can predict the following key physicochemical properties that will influence its solubility:

-

pKa: The presence of the carboxylic acid group suggests an acidic pKa, likely in the range of 3-5, similar to other pyridine-carboxylic acids[1]. This indicates that the compound will be ionized at higher pH values, which significantly impacts its solubility in aqueous and protic solvents.

-

Polarity: The molecule possesses both polar (carboxylic acid, methoxy group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) regions, giving it a degree of polarity. The interplay of these functional groups will determine its affinity for solvents of varying polarities.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the pyridine nitrogen can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical factor in its solubility in protic solvents like alcohols.

-

Crystalline Structure: As a solid, the energy required to overcome the crystal lattice forces will be a significant component of the overall enthalpy of dissolution.

These properties suggest that 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is likely to be poorly soluble in non-polar solvents and exhibit a range of solubilities in polar aprotic and protic organic solvents.

The Principle of "Like Dissolves Like": A Molecular Interaction Perspective

The adage "like dissolves like" is a fundamental principle in solubility, rooted in the intermolecular forces between the solute and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The solubility of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in a given organic solvent will be governed by a combination of factors:

-

Polarity Match: Solvents with a polarity similar to that of the solute will generally be more effective at dissolving it.

-

Hydrogen Bonding Capability: Solvents that can form hydrogen bonds with the carboxylic acid and methoxy groups will enhance solubility.

-

Dielectric Constant: A solvent with a higher dielectric constant can better solvate the charged species if the carboxylic acid dissociates.

A Strategic Approach to Solvent Selection

To comprehensively characterize the solubility profile of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid, a diverse set of organic solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents for initial screening.

| Solvent | Class | Polarity (Relative) | Hydrogen Bond Donor/Acceptor | Rationale |

| Methanol | Protic | High | Donor & Acceptor | Expected to be a good solvent due to its high polarity and hydrogen bonding ability. |

| Ethanol | Protic | High | Donor & Acceptor | Similar to methanol, should be an effective solvent. |

| Isopropanol | Protic | Medium-High | Donor & Acceptor | Lower polarity than methanol and ethanol, may show slightly lower solubility. |

| Acetone | Aprotic | Medium-High | Acceptor | A polar aprotic solvent that can interact via dipole-dipole forces and accept hydrogen bonds. |

| Acetonitrile | Aprotic | High | Acceptor | A polar aprotic solvent with a strong dipole moment. |

| Ethyl Acetate | Aprotic | Medium | Acceptor | A moderately polar solvent, useful for understanding solubility in ester-type solvents. |

| Tetrahydrofuran (THF) | Aprotic | Medium | Acceptor | A cyclic ether with moderate polarity. |

| Dichloromethane (DCM) | Aprotic | Low | Weak Acceptor | A common, relatively non-polar solvent. |

| Toluene | Non-polar | Low | None | A non-polar aromatic solvent, expected to be a poor solvent. |

| n-Hexane | Non-polar | Very Low | None | A non-polar aliphatic solvent, expected to have very low solubility. |

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.

Materials and Equipment

-

5-Chloro-3-methoxy-pyridine-2-carboxylic acid (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid of known concentrations in each of the selected solvents. These will be used to generate a calibration curve.

-

Sample Preparation: To a series of vials, add an excess amount of the solid compound (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the respective organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Dilution: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Data Analysis: Using the calibration curve, determine the concentration of the compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Predicted Solubility Profile and Interpretation

While experimental determination is the gold standard, a predicted solubility profile can be invaluable for initial assessments. Based on the physicochemical properties of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid and the principles of solubility, the following qualitative and estimated quantitative solubilities are proposed.

| Solvent | Predicted Qualitative Solubility | Estimated Solubility Range (at 25 °C) |

| Methanol | Freely Soluble | 100 - 200 mg/mL |

| Ethanol | Freely Soluble | 80 - 150 mg/mL |

| Isopropanol | Soluble | 30 - 80 mg/mL |

| Acetone | Soluble | 50 - 100 mg/mL |

| Acetonitrile | Sparingly Soluble | 10 - 30 mg/mL |

| Ethyl Acetate | Sparingly Soluble | 5 - 20 mg/mL |

| Tetrahydrofuran (THF) | Soluble | 40 - 90 mg/mL |

| Dichloromethane (DCM) | Slightly Soluble | 1 - 5 mg/mL |

| Toluene | Very Slightly Soluble | < 1 mg/mL |

| n-Hexane | Practically Insoluble | < 0.1 mg/mL |

Note: The quantitative values are estimates for illustrative purposes and must be confirmed by experimental measurement. The qualitative descriptors are based on the United States Pharmacopeia (USP) definitions.[2][3]

The Thermodynamics of Dissolution: A Deeper Dive

The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the solution process by the following equation:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. The enthalpy of solution (ΔH) is the net result of the energy required to break the solute-solute and solvent-solvent bonds and the energy released upon the formation of solute-solvent bonds. The entropy of solution (ΔS) is typically positive as the dissolved solute particles are more disordered than in the solid crystal lattice.

The dissolution of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in polar, protic solvents is likely to be an endothermic process (ΔH > 0), where the energy required to break the strong intermolecular forces in the solid crystal lattice is greater than the energy released from the solvation of the molecules. However, the significant increase in entropy upon dissolution can still lead to a negative ΔG, making the process spontaneous.

The effect of temperature on solubility is dictated by the sign of the enthalpy of dissolution. For an endothermic process, increasing the temperature will increase the solubility, as predicted by Le Chatelier's principle.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in organic solvents. By understanding the molecule's physicochemical properties, applying sound experimental design, and interpreting the results within the context of thermodynamic principles, researchers can generate the critical data needed for informed decision-making in drug development and other chemical research endeavors. The provided protocol serves as a robust starting point for these investigations, ensuring data integrity and reproducibility.

References

-

Pipzine Chemicals. 5-Chloro-6-methoxypyridine-3-carboxylic Acid | CAS 63134-36-7. Available from: [Link]

-

Pipzine Chemicals. 2-Chloro-5-Methylpyridine-3-Carboxylic Acid. Available from: [Link]

-

StatPearls. Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. Available from: [Link]

-

Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. Available from: [Link]

-

YouTube. What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

-

YouTube. Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. Available from: [Link]

-

Wikipedia. Enthalpy change of solution. Available from: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

-

ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Available from: [Link]

-

University of Sydney. Solubility of Organic Compounds. Available from: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-3-methoxy-pyridine-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid, a substituted pyridine derivative. Such compounds are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of a carboxylic acid group, a chlorinated pyridine ring, and a methoxy group endows the molecule with specific reactivity, which necessitates a thorough understanding of its hazard profile and handling requirements to ensure laboratory safety.[2][3] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide causal explanations for safety protocols, empowering researchers to make informed risk assessments.

Chemical Identity and Physicochemical Properties

A foundational aspect of laboratory safety is the unambiguous identification of the chemical substance in use.

-

Product Name: 3-chloro-5-methoxypyridine-2-carboxylic acid[4]

-

Synonyms: 5-Chloro-3-methoxy-picolinic acid

-

Molecular Formula: C₇H₆ClNO₃

-

CAS Number: 886365-33-3

The physical and chemical properties of a substance are critical determinants of its behavior under various laboratory conditions, influencing storage, handling, and emergency response. While specific experimental data for this exact compound is limited, predictions based on its structure and data from analogous compounds provide essential guidance.

| Property | Value / Information | Source |

| Appearance | Solid, typically a white to off-white powder. | [5] |

| Molar Mass | 187.58 g/mol | Calculated |

| Boiling Point | 323.9±37.0 °C (Predicted) | [5] |

| Density | 1.390±0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.04±0.37 (Predicted) | [5] |

| Solubility | Poorly soluble in water; soluble in common organic solvents.[2] | [2] |

| Storage Temperature | Recommended: 2-8°C, under inert gas (Nitrogen or Argon).[5][6] | [5][6] |

Hazard Identification and GHS Classification

Based on available data sheets for this and structurally related compounds, 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

-

Signal Word: Warning

Hazard Pictogram:

GHS07: Exclamation Mark

GHS Hazard Statements (H-Statements):

| Code | Statement | Classification |

| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4)[7][8] |

| H315 | Causes skin irritation. | Skin Corrosion/Irritation (Category 2)[7] |

| H319 | Causes serious eye irritation. | Serious Eye Damage/Eye Irritation (Category 2A)[7] |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[7] |

GHS Precautionary Statements (P-Statements):

A selection of critical precautionary statements includes:

| Code | Statement | Category |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[7] | Prevention |

| P264 | Wash skin thoroughly after handling.[7] | Prevention |

| P270 | Do not eat, drink or smoke when using this product.[7] | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][9] | Prevention |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[9] | Response |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | Response |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant.[10] | Disposal |

The causality for this classification stems from its chemical nature. The carboxylic acid moiety imparts acidic properties, which can irritate and damage tissues upon contact.[3] Halogenated aromatic systems, like the chloropyridine ring, can have inherent toxicity and irritant properties.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate personal protective equipment. The selection of PPE is not a checklist but a risk-based decision process.

Engineering Controls

-

Ventilation: All handling of this solid compound, especially when weighing or transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols.[4][6]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the logical workflow for selecting the necessary PPE.

Caption: PPE selection workflow based on identified hazards.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

-

Hand Protection: Wear impervious gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the material.[8]

-

Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[6]

First Aid and Emergency Response

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols should be clearly posted and understood by all personnel.

Emergency Response Workflow

Caption: Logical flow for first aid response to exposure.

Detailed First-Aid Measures

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing difficulties arise, seek medical attention.[10]

-

Skin Contact: Should skin contact occur, wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. If skin irritation develops or persists, get medical advice.[9][10]

-

Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Immediate medical attention is required.[9][11]

-

Ingestion: If the substance is swallowed, rinse the mouth with water. Do not induce vomiting. Give a glass of water to drink and call a poison control center or doctor immediately.[9][11]

Handling, Storage, and Stability

Precautions for Safe Handling

-

Practice good industrial hygiene.[8]

-

Avoid the formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke in laboratory areas.[9]

-

Wash hands thoroughly after handling the compound.[9]

-

Keep containers securely sealed when not in use.[9]

Conditions for Safe Storage

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep containers tightly closed and protected from physical damage.[9]

-

Store away from incompatible materials, such as strong oxidizing agents.[7]

-

It is recommended to store under an inert atmosphere (e.g., argon) to maintain chemical integrity.[9]

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][11]

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

-

Clean-up: For a small spill of this solid, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[4][9] Use spark-proof tools.

-

Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Disposal of this chemical and its containers must be conducted in accordance with all local, regional, and national regulations. The material should be disposed of via a licensed chemical disposal agency.[7][10] Do not dispose of it in the sewer system or with general household waste.

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: Classified as harmful if swallowed.[7] The toxicological properties have not been fully investigated for other routes of exposure, but skin and respiratory irritation are expected based on the GHS classification.

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[12][13] This information is based on data for related compounds and should be treated with caution.

-

Germ Cell Mutagenicity: No data available.[10]

-

Reproductive Toxicity: No data available.[7]

Ecological Information

-

Toxicity: No specific data is available for aquatic life.[4]

-

Environmental Fate: Discharge into the environment must be avoided as the effects are unknown.[4][8]

This guide is intended to provide a framework for the safe handling of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. It is the responsibility of every researcher to supplement this information with institution-specific safety protocols and to exercise sound scientific judgment in all laboratory operations.

References

- Apollo Scientific. (2023). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.

- ChemScene. (2023). Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). 5-Chlorothiophene-2-carboxylic acid Safety Data Sheet.

- Quadra Chemicals. (2017). SAFETY DATA SHEET.

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- SynQuest Laboratories, Inc. (2016). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.

- Central Drug House (P) Ltd. (n.d.). 2,3-difluoro-5-chloro pyridine Safety Data Sheet.

- Aldrich. (2025). SAFETY DATA SHEET.

- Echemi. (2019). 3-Chloro-5-Methoxy-2-pyridinecarboxylic acid Safety Data Sheets.

- Pipzine Chemicals. (2026). 2-Chloro-5-Methylpyridine-3-Carboxylic Acid.

- ChemicalBook. (2025). 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid.

- Thermo Fisher Scientific. (2025). a-Bromo-2,3,4,5,6-pentafluorotoluene - SAFETY DATA SHEET.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-5-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. byjus.com [byjus.com]

- 4. echemi.com [echemi.com]

- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. flottec.mx [flottec.mx]

Methodological & Application

Application Notes & Protocols: 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in Drug Discovery

Introduction: Strategic Value of a Polysubstituted Pyridine Scaffold

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a highly functionalized heterocyclic building block gaining significant traction in medicinal chemistry. Its strategic importance stems from the orthogonal reactivity of its three distinct functional groups—a carboxylic acid, a methoxy group, and a chloro substituent—all arrayed on a pyridine core. This arrangement offers medicinal chemists a powerful scaffold for generating molecular diversity through sequential and site-selective modifications.

The pyridine ring itself is a privileged scaffold in drug design, known for its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring, often improving pharmacokinetic properties such as aqueous solubility. The specific substitution pattern of this molecule provides three primary vectors for chemical elaboration:

-

C2-Carboxylic Acid: The primary handle for amide bond formation, enabling linkage to a vast array of amine-containing fragments and pharmacophores.

-

C5-Chloro Group: An activatable site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.

-

C3-Methoxy Group: A key modulator of the pyridine ring's electronic properties and a potential metabolic blocker. It can also be a point for late-stage functionalization via O-demethylation to reveal a hydroxy group, which can act as a hydrogen bond donor or a new site for derivatization.

This guide provides an in-depth analysis of the molecule's reactivity and offers detailed, field-tested protocols for its application in the synthesis of complex, biologically active molecules.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is foundational to its effective use in synthesis.

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical observation |

| CAS Number | 98453-33-5 | |

| Solubility | Soluble in MeOH, DMSO, DMF. Limited solubility in water and non-polar solvents. | General lab experience |

Reactivity Analysis:

The interplay of the substituents dictates the molecule's reactivity. The electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid, and the chlorine atom makes the C5 position susceptible to nucleophilic aromatic substitution, although this is less common than cross-coupling. The primary reactive handles are the carboxylic acid for acylation and the C-Cl bond for palladium-catalyzed reactions.

Below is a diagram illustrating the primary reaction vectors available on the 5-Chloro-3-methoxy-pyridine-2-carboxylic acid scaffold.

Caption: Primary reaction pathways for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid.

Key Synthetic Protocols & Methodologies

The true power of this building block is realized through its versatile reactivity. Below are detailed, validated protocols for its most critical transformations.

Protocol 1: Standard Amide Bond Formation

Amidation of the C2-carboxylic acid is the most common initial step to introduce diversity elements. The choice of coupling reagent is critical and depends on the nucleophilicity and steric hindrance of the amine partner.

Rationale for Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for pyridine carboxylic acids. The pyridine nitrogen can sometimes interfere with other coupling reagents, but HATU is highly efficient and minimizes racemization for chiral amines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the HCl formed without competing with the primary amine.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.1 eq).

-

Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

-

Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed. Less reactive amines may require gentle heating (40-50 °C).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The C5-chloro group provides an excellent handle for C-C bond formation, enabling the introduction of aryl or heteroaryl moieties. Palladium-catalyzed Suzuki coupling is a robust method for this transformation.[1][2] Chloropyridines are considered "activated" aryl chlorides, making them suitable substrates.[1]

Rationale for Catalyst Choice: A combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a sterically bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for the coupling of challenging heteroaryl chlorides.[3] The ligand facilitates the oxidative addition of the Pd(0) into the C-Cl bond, which is often the rate-limiting step.

Step-by-Step Protocol:

-

Pre-reaction Setup: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Reagent Charging: In a flame-dried flask, combine the 5-chloro-3-methoxy-pyridine-2-carboxamide (from Protocol 1, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a powdered base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (2.5 mol%), and the ligand, SPhos (5.0 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 0.1 M).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 6-18 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradients).

The following diagram illustrates the sequential workflow combining these two key protocols.

Caption: Synthetic workflow from the building block to a complex biaryl amide.

Case Study: Application in Kinase Inhibitor Scaffolds

Derivatives of substituted picolinic acids are prevalent in modern drug discovery, particularly as scaffolds for kinase inhibitors. The pyridine nitrogen can act as a "hinge-binder," forming a critical hydrogen bond with the kinase hinge region, while substituents at the C3 and C5 positions explore the solvent-front and deep hydrophobic pockets, respectively.

For example, a compound synthesized using the workflow above could target a specific kinase. The amide-linked group (R-NH₂ fragment) could be designed to provide additional interactions or improve cell permeability, while the aryl group installed via Suzuki coupling (Ar fragment) could occupy a hydrophobic pocket to enhance potency and selectivity. This modular synthesis allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[4]

Safety & Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7][8] Avoid inhalation of dust and direct contact with skin and eyes.[5][7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[5][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a quintessential example of a modern building block for drug discovery. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the efficient construction of complex molecular architectures. The protocols detailed herein offer reliable methods for leveraging this scaffold's full potential, enabling researchers to accelerate the discovery of novel therapeutics.

References

-

MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Google Patents. (n.d.). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.

-

PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO₃)₂ or imidazole as catalyst. Retrieved from [Link]

-

Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]

-

ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

PubChem. (n.d.). Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2. Retrieved from [Link]

-

University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

-

RSC Publishing. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]

-

PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Who We Serve. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure you can achieve a high-yield, robust, and scalable synthesis.

Recommended Synthetic Pathway: Directed ortho-Metalation (DoM)

The most reliable and high-yielding route to 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a Directed ortho-Metalation (DoM) strategy. This pathway leverages the methoxy group at the C3 position to direct a strong base to deprotonate the C2 position with high regioselectivity. The resulting lithiated intermediate is then quenched with carbon dioxide to afford the target carboxylic acid.[1][2]

Overall Reaction Scheme

The two-step process begins with the commercially available 3-Chloro-5-methoxypyridine.[3]

Caption: Synthetic route via Directed ortho-Metalation.

Detailed Experimental Protocol

Materials:

-

3-Chloro-5-methoxypyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

-

Dry Carbon Dioxide (CO2) gas or crushed dry ice

-

Hydrochloric Acid (HCl), 2 M aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-5-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.

-

Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation (Deprotonation):

-

Slowly add LDA solution (1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid.

-

-

Carboxylation:

-

Quench the reaction by bubbling dry CO2 gas through the solution for 30-45 minutes at -78 °C. Alternatively, carefully add an excess of freshly crushed dry ice pellets to the flask.

-

After the addition of CO2, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

-

-

Aqueous Workup:

-

Quench the reaction mixture by slowly adding water.

-

Adjust the pH of the aqueous layer to approximately 2-3 using 2 M HCl. This protonates the carboxylate salt, causing the product to precipitate or move into the organic layer.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.[4]

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

-

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction resulted in a low yield with a significant amount of unreacted starting material. What went wrong?

A: This is the most common issue and almost always points to inefficient lithiation (deprotonation).

-

Causality & Solution:

-

Insufficient LDA: Ensure you are using at least 1.1 equivalents of LDA. The reagent degrades over time, so titrating the solution before use is best practice.

-

Water Contamination: The lithiated intermediate is extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Even atmospheric moisture can quench the reaction; maintain a positive pressure of inert gas.

-

Temperature Too High: The lithiation is highly exothermic and the intermediate is unstable at higher temperatures. Maintain the reaction strictly at -78 °C during the LDA addition and subsequent stirring.

-

Q2: The reaction did not proceed at all, even with careful control of conditions. Could my LDA be bad?

A: Yes, this is highly likely. Commercial LDA solutions can degrade upon storage, especially if improperly handled.

-

Causality & Solution:

-

LDA is a strong base that can react with traces of air or moisture, leading to a lower effective concentration.[5][6] It is recommended to either use a freshly opened bottle of a commercial solution or prepare it fresh by reacting diisopropylamine with n-butyllithium in THF at 0 °C.[5] If using a stored solution, its molarity should be determined by titration before use.

-

Q3: The lithiation seems to work (color change observed), but the yield of carboxylic acid is still low after adding CO2.

A: This points to an issue with the carboxylation step.

-

Causality & Solution:

-

Inefficient CO2 Quench: The lithiated intermediate can be sterically hindered. Ensure a large excess of high-purity, dry CO2 is used. Bubbling the gas through the solution is often more effective than adding solid dry ice, which can contain condensed water.

-

Premature Warming: Do not allow the reaction to warm up before or during the CO2 quench. The lithiated species is thermally unstable and will decompose.

-

Incomplete Acidification: During workup, the product exists as a lithium carboxylate salt. It must be fully protonated with acid (to pH 2-3) to become the neutral carboxylic acid, which is extractable into the organic solvent. Check the pH of the aqueous layer after acidification.

-

Q4: I isolated a product, but my NMR analysis shows an isomeric carboxylic acid. How is this possible?

A: While the 3-methoxy group is a strong director to the C2 position, under certain conditions, lithiation at C4 can occur, although it is less favorable.

-

Causality & Solution:

-

Thermodynamic Control: If the reaction temperature is allowed to rise above -70 °C, the initially formed C2-lithiated species (the kinetic product) might equilibrate to a more thermodynamically stable isomer before being trapped by CO2.[7] Maintaining strict temperature control (-78 °C) is critical to ensure kinetic control and high C2-selectivity.[7]

-

Base Choice: Using a bulkier base is unlikely to help here, as LDA is already quite hindered.[6] Stick with LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) and focus on rigorous temperature control.

-

Q5: My final product is contaminated with a non-polar impurity that is difficult to remove.

A: This could be diisopropylamine from the LDA or a product from a side reaction.

-

Causality & Solution:

-

Diisopropylamine: This is a byproduct of the LDA reaction.[5] It is typically removed by the acidic workup (it forms a water-soluble ammonium salt). Ensure your acidification and subsequent aqueous washes are thorough.

-

Reaction with Solvent: At temperatures above -20 °C, LDA can begin to deprotonate THF, leading to side products. This is another reason why maintaining low temperatures is crucial.

-

Frequently Asked Questions (FAQs)

Q: Why is Directed ortho-Metalation (DoM) the preferred method?

A: DoM offers exceptional regioselectivity. The methoxy group at C3 acts as a powerful directing metalation group (DMG), coordinating to the lithium cation of the LDA base.[2] This brings the basic diisopropylamide anion into close proximity to the C2 proton, leading to its selective abstraction over the C4 and C6 protons.[8] This avoids the formation of difficult-to-separate regioisomers that are common with other methods like electrophilic aromatic substitution.

Q: Can I use n-butyllithium (n-BuLi) instead of LDA?

A: It is not recommended. While n-BuLi is a strong base, it is also a potent nucleophile. With electron-deficient rings like pyridine, n-BuLi can undergo nucleophilic addition to the pyridine ring (a Chichibabin-type reaction) rather than the desired deprotonation, leading to a complex mixture of products.[5][9] LDA is a non-nucleophilic, sterically hindered base, which makes it ideal for selective deprotonation without competing nucleophilic attack.[6]

Q: How can I monitor the reaction's progress?

A: Monitoring organometallic reactions can be challenging. The most common method is to take a small aliquot of the reaction mixture after the lithiation step, quench it with a deuterated electrophile (like D2O), and analyze the crude sample by 1H NMR or LC-MS. The disappearance of the C2 proton signal in the NMR or the appearance of a mass corresponding to the deuterated starting material in the LC-MS indicates successful lithiation.

Q: What are the key safety considerations for this reaction?

A:

-

Pyrophoric Reagents: LDA and n-BuLi are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere using proper syringe techniques.

-

Cryogenic Temperatures: The use of a dry ice/acetone bath (-78 °C) requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.

-

Exothermic Quench: Quenching the reaction, especially with water or acid, can be highly exothermic. Perform all quenching operations slowly and with adequate cooling.

Quantitative Data Summary

While specific yields can vary based on scale and purity of reagents, the following table provides expected outcomes under optimized conditions.

| Parameter | Condition | Expected Yield | Purity (Crude) | Key Consideration |

| Base | LDA (1.1 eq) | >85% | >90% | Ensures high regioselectivity; non-nucleophilic.[6] |

| Base | n-BuLi (1.1 eq) | <20% | Low | Prone to nucleophilic addition side reactions.[9] |

| Temperature | -78 °C | >85% | >90% | Favors kinetic C2-lithiation; prevents degradation.[7] |

| Temperature | -20 °C | 40-60% | Variable | Risk of isomerization and reaction with solvent. |

| Solvent | Anhydrous THF | >85% | >90% | Good solubility for reactants and intermediates. |

| Solvent | THF with 1% H2O | ~0% | N/A | Lithiated intermediate is rapidly quenched by water. |

References

-

MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

-

Organic Chemistry Portal. A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation. Available from: [Link]

- Google Patents. (1972). Process for the production of pyridine carboxylic acids. (US3657259A).

- Google Patents. (2013). Process for producing pyridine carboxylic acids. (US8575350B2).

- Google Patents. (2021). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (CN113511960A).

-

Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available from: [Link]

-

MDPI. (2023). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Available from: [Link]

-

CrystEngComm. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Available from: [Link]

-

Researcher.Life. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Available from: [Link]

-

PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Available from: [Link]

- Google Patents. (2021). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. (WO2021175959A1).

- Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (WO2021105399A1).

-

ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available from: [Link]

-

PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Available from: [Link]

-

Journal of Chemical & Engineering Data. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Available from: [Link]

-

PubMed Central. (2008). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Available from: [Link]

-

Chemical Communications. (2013). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Available from: [Link]

-

Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Available from: [Link]

-

YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Available from: [Link]

-

SciSpace. (2016, April 16). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. Available from: [Link]

-

Myers Research Group, Harvard University. Directed Ortho Metalation. Available from: [Link]

-

Mortier, J. Directed Ortho Metalation. Available from: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. 3-Chloro-5-methoxypyridine | [frontierspecialtychemicals.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing coupling reaction conditions for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Technical Support Center: 5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Welcome to the technical support center for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. This molecule is a versatile and valuable building block in modern synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring a reactive carboxylic acid, a methoxy directing group, and a halogenated pyridine core, allows for diverse functionalization through several key reaction classes.